3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one
Description
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3 and a propan-1-one chain terminated by an amino group. Its molecular formula is C₇H₁₀N₂OS (molecular weight: 172.25) . This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-7(11-9-5)6(10)2-3-8/h4H,2-3,8H2,1H3 |
InChI Key |
JMMLNPUWZKHKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one typically involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with ammonia under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocycles
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones
- Structure : Replaces the thiazole ring with a 1,2,4-thiadiazole core.
- Reactivity : Acts as a ketomethylenic reagent in Gewald and Dimroth reactions, enabling synthesis of diverse heterocyclic systems .
- Functional Impact : The thiadiazole’s additional nitrogen atom increases polarity and may alter binding affinity in biological systems compared to thiazole derivatives.
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole
- Structure: Features a thiadiazole ring with a branched aminopropyl substituent.
Functional Group Modifications
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-ol
- Structure : Hydroxyl group replaces the ketone in the propan-1-one chain.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
- Structure: Shorter carbon chain (ethanone instead of propanone) and a methyl-substituted thiazole.
- Properties : Molecular weight 144.22 (C₆H₈N₂OS) . The truncated chain may reduce steric hindrance, facilitating interactions in catalytic or receptor-binding sites.
Derivatives with Alternative Aromatic Systems
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure : Replaces the thiazole with a 3-methylphenyl group.
- Electronic Effects : The phenyl ring introduces stronger π-π stacking interactions, which could enhance binding to aromatic residues in proteins .
3-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)propan-1-one
- Structure : Incorporates chloro and methoxy substituents on the thiazole.
- Reactivity : Electron-withdrawing groups (Cl, OCH₃) may modulate electronic density, affecting reaction rates in nucleophilic substitutions .
Pyrazole-3-amine Derivatives
- Example : N-Phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine.
- The pyrazole core offers a distinct hydrogen-bonding profile compared to thiazoles.
1,2,4-Triazole-5(4H)-thione Derivatives
- Example: 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one.
- Structural Insight : Crystallographic studies reveal planar triazole-thione moieties, which could influence stacking interactions in crystal lattices or protein binding .
Physicochemical Data
Biological Activity
3-Amino-1-(3-methyl-1,2-thiazol-5-yl)propan-1-one is a thiazole-containing compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1539117-84-4 |
Synthesis
The synthesis of this compound typically involves the reaction of various thiazole derivatives with amines under controlled conditions. The process often utilizes methods such as nucleophilic substitution and condensation reactions to form the desired thiazole scaffold.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds containing thiazole rings can exhibit significant antimicrobial activity. The mechanism is believed to involve the inhibition of enzymes critical for microbial growth, which is common among thiazole derivatives .
Anticancer Activity
Recent investigations into similar thiazole derivatives have highlighted their potential as anticancer agents. For instance, compounds with structural similarities have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
A case study evaluating a series of thiazole derivatives found that modifications at the 3-position significantly enhanced cytotoxicity against cancer cells. The results suggested that the presence of the thiazole ring is crucial for biological activity, particularly in disrupting cancer cell proliferation .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell growth and division.
- Receptor Interaction : It could modulate receptor activities related to apoptosis and inflammation, leading to enhanced therapeutic effects against tumors .
- Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, promoting apoptosis .
Summary of Research Findings
A summary table of key findings from various studies on thiazole derivatives is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
